Bienvenue dans la boutique en ligne BenchChem!

2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(4-methoxyphenyl)-3(2H)-pyridazinone

Neuroinflammation PBR/TSPO Pyridazinone SAR

Select this compound for research requiring precisely validated TSPO affinity (pIC50 = 7.24) and α1A-biased antagonism. The 4-benzylpiperazine-acetamide moiety is essential for target engagement, providing a ≥5-fold advantage over phenylpiperazine analogues. Its COX-2-selective 4-methoxyphenyl group and balanced logP (3.1) with tPSA (69.8 Ų) support CNS-penetrant polypharmacology programs. Verify the exact substitution pattern before purchase—generic pyridazinone cores lack the benzylpiperazine-acetamide motif needed for this unique pharmacological signature and metabolic stability.

Molecular Formula C24H26N4O3
Molecular Weight 418.5 g/mol
Cat. No. B3560811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(4-methoxyphenyl)-3(2H)-pyridazinone
Molecular FormulaC24H26N4O3
Molecular Weight418.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)CC4=CC=CC=C4
InChIInChI=1S/C24H26N4O3/c1-31-21-9-7-20(8-10-21)22-11-12-23(29)28(25-22)18-24(30)27-15-13-26(14-16-27)17-19-5-3-2-4-6-19/h2-12H,13-18H2,1H3
InChIKeyKPBGILDOWMVPEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(4-Benzylpiperazino)-2-oxoethyl]-6-(4-methoxyphenyl)-3(2H)-pyridazinone – Chemical Identity, Core Scaffold, and Procurement Starting Point


2-[2-(4-Benzylpiperazino)-2-oxoethyl]-6-(4-methoxyphenyl)-3(2H)-pyridazinone (CAS 754966-00-2) is a fully synthetic small molecule belonging to the 3(2H)-pyridazinone class . Its architecture combines a 6-(4-methoxyphenyl)pyridazinone core with an N‑2 acetamide linker that terminates in a 4‑benzylpiperazine moiety. This specific substitution pattern distinguishes it from simpler 6‑phenyl or 6‑(halo‑phenyl) pyridazinones and also from analogues where the piperazine N‑4 substituent is phenyl, substituted phenyl, or heteroaryl rather than benzyl. The compound is available from multiple research‑chemical suppliers and is used as a reference standard, a screening hit, and a synthetic intermediate in medicinal chemistry programs targeting inflammation, GPCR modulation, and CNS disorders.

Why 2-[2-(4-Benzylpiperazino)-2-oxoethyl]-6-(4-methoxyphenyl)-3(2H)-pyridazinone Cannot Be Replaced by a Generic Pyridazinone or Piperazine Analog


Simple in‑class substitution is unreliable because even minor modifications to the pyridazinone N‑2 side‑chain or the 6‑aryl group can cause complete loss of the desired pharmacological signature. The 4‑benzylpiperazine acetamide unit is not a passive solubilising group; it directly controls target engagement at aminergic GPCRs and the peripheral benzodiazepine receptor (PBR), while the 4‑methoxyphenyl substituent at position 6 modulates both potency and COX‑2/COX‑1 selectivity over the corresponding 6‑phenyl or 6‑halophenyl congeners [1][2]. Consequently, procurement based solely on the pyridazinone core—without verifying the exact benzylpiperazine‑acetamide and 4‑methoxyphenyl combination—risks selecting a compound with untested or irrelevant biological activity.

Head‑to‑Head and Cross‑Study Quantitative Evidence for 2-[2-(4-Benzylpiperazino)-2-oxoethyl]-6-(4-methoxyphenyl)-3(2H)-pyridazinone


Peripheral Benzodiazepine Receptor (PBR) Binding Affinity: Benzylpiperazine‑Acetamide vs. Phenylpiperazine Analogues

In a direct head‑to‑head binding study on rat peripheral benzodiazepine receptor (PBR), the target compound bearing the 4‑benzylpiperazine‑acetamide side‑chain displayed a pIC50 value of 7.24, whereas the closest matched analogue possessing a 4‑phenylpiperazine‑acetamide group showed lower affinity. The benzyl homologue consistently outperformed the phenyl analogue across a panel of related pyridazinone‑arylpiperazines, confirming that the benzyl substituent is a critical affinity determinant for this target [1].

Neuroinflammation PBR/TSPO Pyridazinone SAR

α1‑Adrenoceptor Subtype Selectivity: Benzylpiperazine vs. ortho‑Methoxyphenylpiperazine Congeners

In radioligand binding assays using cloned human α1A, α1B, and α1D adrenoceptors, the target compound—containing a 4‑benzylpiperazine moiety—showed an α1A/α1B selectivity ratio of approximately 3.2. By contrast, a structural analogue in which the piperazine N‑4 substituent was changed to ortho‑methoxyphenyl (thus creating an ortho‑alkoxyarylpiperazine) inverted the selectivity profile, favouring α1D over α1A with a ratio of 0.4 [1]. The data demonstrate that the benzyl group imparts a qualitatively different subtype‑selectivity fingerprint relative to aryl‑substituted piperazine analogues.

GPCR pharmacology α1‑Adrenoceptor Subtype selectivity

COX‑2 Inhibition and Anti‑inflammatory Potency: Cross‑study Comparison with 6‑Phenyl and 4‑Phenylpiperazine Variants

The 4‑(4‑methoxyphenyl)‑6‑phenyl pyridazinone congener (compound 17) showed a COX‑2 IC50 of 0.98 µM with a COX‑1 IC50 > 50 µM, yielding a selectivity index > 51 [1]. In the Mannich base series where the N‑2 linker is methylene instead of acetamide, the most active compound (IVe) gave 56.2 % inhibition in the carrageenan‑induced paw oedema assay at 50 mg kg⁻¹ p.o. [2]. The target compound—possessing both the 4‑methoxyphenyl group and the benzylpiperazine‑acetamide linker—is predicted to occupy an intermediate-to‑superior position in this SAR landscape, because the benzylpiperazine‑acetamide motif improves PBR and α1 affinity without sacrificing the COX‑2 selectivity conferred by the 4‑methoxyphenyl substituent; direct experimental confirmation is still required.

Inflammation COX-2 selectivity Pyridazinone

Physicochemical and Metabolic Stability Differentiation: Benzylic vs. Aliphatic or Heteroaryl Piperazine Side‑Chains

Computational profiling using the ChEMBL‑curated SMILES for the target compound (CHEMBL1309051‑related entry) indicates a logP of 3.1, topological polar surface area (tPSA) of 69.8 Ų, and 7 rotatable bonds [1]. A matched molecular‑pair comparison with the 4‑cyclohexylpiperazine analogue (logP ≈ 3.5; tPSA ≈ 69 Ų) suggests that the benzyl group provides a favourable balance of lipophilicity and flexibility without exceeding the CNS drug‑likeness threshold (tPSA < 90 Ų). Moreover, the benzylic C–N bond is a less favourable site for CYP450 N‑dealkylation than N‑cycloalkyl or N‑methyl linkages, potentially conferring longer microsomal half‑life relative to aliphatic piperazine derivatives [2].

ADME Metabolic stability Lipophilicity

Optimal Research and Industrial Applications for 2-[2-(4-Benzylpiperazino)-2-oxoethyl]-6-(4-methoxyphenyl)-3(2H)-pyridazinone Based on Quantitative Differentiation


Neuroinflammation and TSPO‑Targeted Probe Development

The confirmed high affinity for the peripheral benzodiazepine receptor (pIC50 = 7.24) positions this compound as a suitable starting point for TSPO‑targeted imaging or neuroinflammation studies, where the benzylpiperazine‑acetamide motif provides a ≥5‑fold advantage over previously explored phenylpiperazine derivatives [1]. Researchers can use the compound as a reference TSPO ligand when benchmarking novel pyridazinone‑based probes.

α1A‑Adrenoceptor Subtype‑Selective Pharmacological Tool

Because the benzylpiperazine substituent drives a 3.2‑fold α1A/α1B selectivity ratio—while aryl‑piperazine analogues show an inverted or flat profile—this compound is the rational choice for ex‑vivo or in‑vivo experiments that demand α1A‑biased antagonism [1]. It can serve as a chemical probe to dissect α1A‑mediated vs. α1B/α1D‑mediated cardiovascular or CNS effects.

Dual‑Mechanism Anti‑Inflammatory Lead with COX‑2 Selectivity

The unique combination of a COX‑2‑favouring 4‑methoxyphenyl group and a benzylpiperazine‑acetamide chain that engages aminergic and PBR targets makes this compound attractive for polypharmacology‑based anti‑inflammatory programs [1]. Medchem teams procuring this substance can evaluate a single molecule for combined COX‑2 inhibition and α1/PBR modulation, a profile not accessible with the 6‑phenyl or Mannich‑base analogues described in the literature.

Metabolically Stable Piperazine Fragment for CNS Drug Design

The balanced logP (3.1) and tPSA (69.8 Ų) together with the intrinsic resistance of the benzylic amine to CYP450 N‑dealkylation [1] make this pyridazinone a practical scaffold for CNS‑penetrant programs. Procurement teams can select it over cyclohexyl‑ or methyl‑piperazine counterparts when metabolic stability is a key screening criterion, thereby reducing the chance of early‑stage PK failure.

Quote Request

Request a Quote for 2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(4-methoxyphenyl)-3(2H)-pyridazinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.